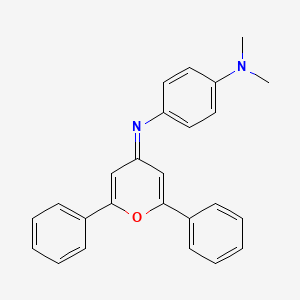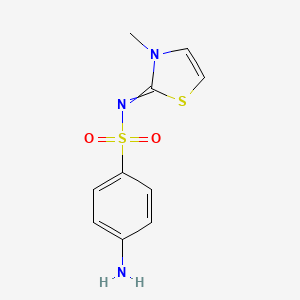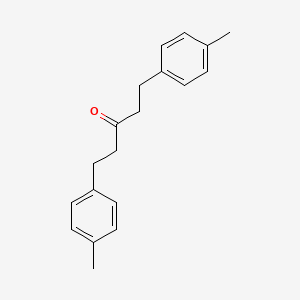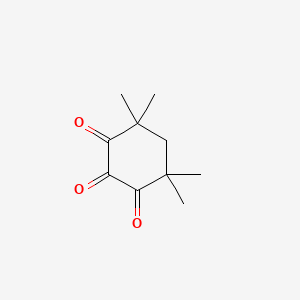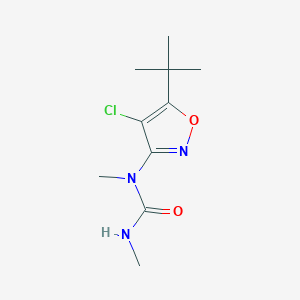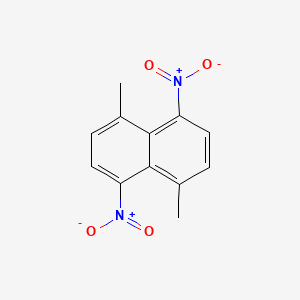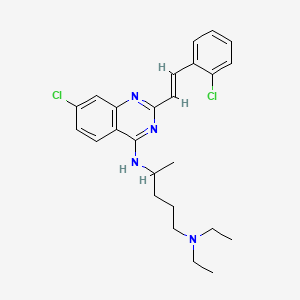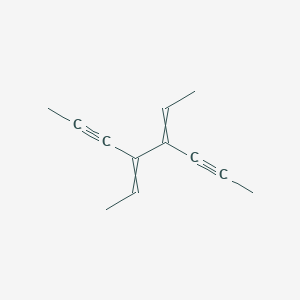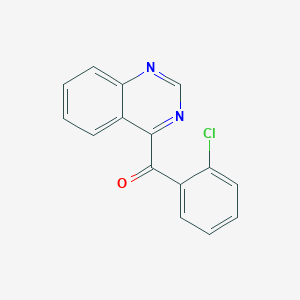
Decanenitrile, 10-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanenitrile, 10-bromo- is an organic compound with the molecular formula C10H18BrN. It is a nitrile derivative where a bromine atom is attached to the tenth carbon of the decanenitrile chain. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Decanenitrile, 10-bromo- can be synthesized through several methods:
Bromination of Decanenitrile: This involves the direct bromination of decanenitrile using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution Reaction: Another method involves the substitution of a suitable leaving group (e.g., a halide) on a decanenitrile precursor with a bromine atom using reagents like sodium bromide (NaBr) in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of decanenitrile, 10-bromo- typically involves large-scale bromination processes under controlled conditions to ensure high yield and purity. The reaction is often carried out in a continuous flow reactor to maintain consistent reaction conditions and to facilitate efficient heat management.
化学反応の分析
Types of Reactions
Decanenitrile, 10-bromo- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Hydrolysis: Sulfuric acid (H2SO4) or sodium hydroxide (NaOH) in water.
Major Products
Nucleophilic Substitution: Corresponding substituted nitriles.
Reduction: Decylamine.
Hydrolysis: Decanoic acid.
科学的研究の応用
Decanenitrile, 10-bromo- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds.
Agrochemicals: It is used in the production of pesticides and herbicides.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of decanenitrile, 10-bromo- depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile through an S_N2 mechanism.
Reduction: The nitrile group is reduced to an amine via the transfer of hydride ions.
Hydrolysis: The nitrile group is converted to a carboxylic acid through the addition of water and subsequent protonation and deprotonation steps.
類似化合物との比較
Decanenitrile, 10-bromo- can be compared with other similar compounds such as:
Decanenitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
10-Bromo-1-decanol: Contains a hydroxyl group instead of a nitrile group, leading to different reactivity and applications.
Nonanenitrile, 9-bromo-: A shorter chain nitrile with bromine at the ninth position, affecting its physical and chemical properties.
Decanenitrile, 10-bromo- is unique due to its specific structure, which imparts distinct reactivity and applications in various fields of research and industry.
特性
IUPAC Name |
10-bromodecanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrN/c11-9-7-5-3-1-2-4-6-8-10-12/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRJWMVMFJYPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC#N)CCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445081 |
Source


|
| Record name | Decanenitrile, 10-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54863-46-6 |
Source


|
| Record name | Decanenitrile, 10-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)
![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)
